molecular formula C28H32Cl2N2O2 B1241828 N-Desmethyl-loperamide

N-Desmethyl-loperamide

Cat. No. B1241828
M. Wt: 499.5 g/mol
InChI Key: CDRYTZQIQNWLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06573282B1

Procedure details

A suspension of 4-chloro-N-methyl-2,2-diphenylbutyramide (1.4 g, 0.005 mol), 4-p-chlorophenyl-4-piperidinol (2.12 g, 0.01 mol), and trace Kl in i-BuCOMe (50 ml) was refluxed for 12 hrs. The reaction mixture was worked-up as described in Example 16 to provide 4-(p-chlorophenyl)-4-hydroxy-N-methyl-α,α-diphenyl-1-piperidinebutyramide hydrochloride (0.8 g, 35%), mp 236-238° C.
Name
4-chloro-N-methyl-2,2-diphenylbutyramide
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:5]([NH:7][CH3:8])=[O:6].[Cl:21][C:22]1[CH:27]=[CH:26][C:25]([C:28]2([OH:34])[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]2)=[CH:24][CH:23]=1>C(C(C)=O)C(C)C>[ClH:1].[Cl:21][C:22]1[CH:27]=[CH:26][C:25]([C:28]2([OH:34])[CH2:29][CH2:30][N:31]([CH2:2][CH2:3][C:4]([C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=3)([C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:5]([NH:7][CH3:8])=[O:6])[CH2:32][CH2:33]2)=[CH:24][CH:23]=1 |f:3.4|

Inputs

Step One
Name
4-chloro-N-methyl-2,2-diphenylbutyramide
Quantity
1.4 g
Type
reactant
Smiles
ClCCC(C(=O)NC)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.12 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCNCC1)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C(C)C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 12 hrs
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC=C(C=C1)C1(CCN(CC1)CCC(C(=O)NC)(C1=CC=CC=C1)C1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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